

N,N'-Dinitrosopiperazine: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *N,N'-Dinitrosopiperazine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N,N'-Dinitrosopiperazine** (DNPC), a potent carcinogen with significant implications in toxicology and cancer research. This document consolidates critical data on its chemical identity, physicochemical properties, and toxicological profile. Furthermore, it details experimental protocols for its synthesis and analysis and explores its molecular mechanism of action, offering valuable insights for professionals in drug development and related scientific fields.

Chemical Identity

IUPAC Name: 1,4-dinitrosopiperazine^[1]

Synonyms: A comprehensive list of synonyms for **N,N'-Dinitrosopiperazine** is provided in the table below.

Synonym	Reference
1,4-Dinitrosopiperazine	[1] [2]
Dinitrosopiperazine	[1]
DNPZ	[1]
N,N'-Dinitroso-piperazine	
Piperazine, 1,4-dinitroso-	[1]
Dinitrosopiperazin (German)	[1]
NSC 339	[1]
USAF DO-36	[1]
CCRIS 6929	[1]
EINECS 205-434-6	[1]
BRN 0135106	[1]
UNII-GU48C6581I	[1]

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of **N,N'-Dinitrosopiperazine** is presented in the following tables for clear comparison.

Table 1: Physicochemical Properties of **N,N'-Dinitrosopiperazine**

Property	Value	Reference
Molecular Formula	C4H8N4O2	[1]
Molecular Weight	144.13 g/mol	[1]
Appearance	Pale yellow crystalline solid	[3]
Melting Point	158 °C	
Water Solubility	Slightly soluble	
Solubility in Organic Solvents	Slightly soluble in acetone; very soluble in hot alcohol.	
logP	-0.8	
Vapor Pressure	0.00019 mmHg	

Table 2: Toxicological Data for **N,N'-Dinitrosopiperazine**

Parameter	Value	Species	Route of Administration	Reference
Carcinogenicity	Induces nasopharyngeal carcinoma	Human (suspected)	Inhalation, Ingestion	
TD50	3.6 mg/kg body weight/day	Not specified	Not specified	
Mutagenicity	Positive in Ames test	Salmonella typhimurium	In vitro	
Target Organs	Nasopharyngeal epithelium, esophagus, liver, nasal cavities, forestomach	Rat	Not specified	
Target Organs	Lung, liver	Mouse	Not specified	

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **N,N'-Dinitrosopiperazine** are provided below.

Synthesis of N,N'-Dinitrosopiperazine

Materials:

- Piperazine
- Sodium nitrite (NaNO₂)
- Wet-SiO₂ (50%)
- Nano-kaolin-SO₃H (catalyst)
- Chloroform
- Ethyl acetate
- Petroleum ether

Procedure:

- Prepare the nano-kaolin-SO₃H catalyst as described in prior literature.
- In a mortar, combine piperazine (1 mmol), sodium nitrite (2 mmol), and wet-SiO₂ (0.2 g).
- Add nano-kaolin-SO₃H (0.015 g) to the mixture.
- Grind the mixture at room temperature under solvent-free conditions for 5-15 minutes.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:petroleum ether (3:7).
- Upon completion, wash the reaction mixture with chloroform (2 x 3 mL).
- Separate the catalyst by filtration.

- Evaporate the solvent from the filtrate to obtain the pure **N,N'-dinitrosopiperazine** product.
[3]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) Analysis:

- Column: Reversed-phase ODS column.
- Mobile Phase: Isocratic elution with methanol-0.02 M sodium dihydrogen phosphate (60:40 v/v), pH 3.0.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 238 nm.
- Internal Standard: Isosorbide dinitrate.
- Linear Range: 0.072-2.88 µg/mL.
- Limit of Detection (LOD): 0.01 µg/mL (S/N=2).[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Injection Mode: Splitless.
- Injector Temperature: 250 °C.
- Detector Temperature: 300 °C.
- MS Ion Source: Electron Ionization (EI).
- Source Temperature: 230 °C.
- Quadrupole Temperature: 250 °C.
- Monitoring Mode: Selected Ion Monitoring (SIM) at m/z 85 for **N,N'-dinitrosopiperazine**.

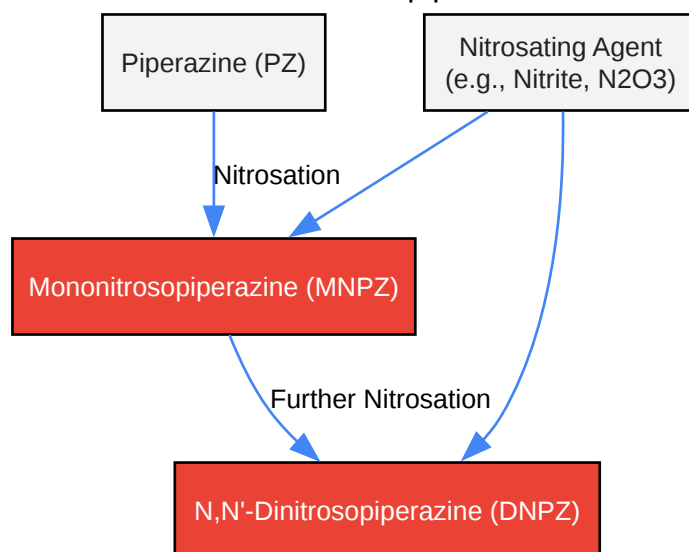
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Solvent: Chloroform-d (CDCl_3).
- Instrument: 400 MHz NMR spectrometer.
- ^1H NMR Spectral Data for trans isomer (54%): $\delta\text{H} = 4.4$ (t, 4H, $3J = 6$ Hz), 4.04 (t, 4H, $3J = 6$ Hz).
- ^1H NMR Spectral Data for cis isomer (46%): $\delta\text{H} = 4.56$ (s, 4H), 3.81 (s, 4H).^[3]

Signaling Pathways and Logical Relationships

The following diagrams illustrate key molecular pathways and logical relationships involving **N,N'-Dinitrosopiperazine**.

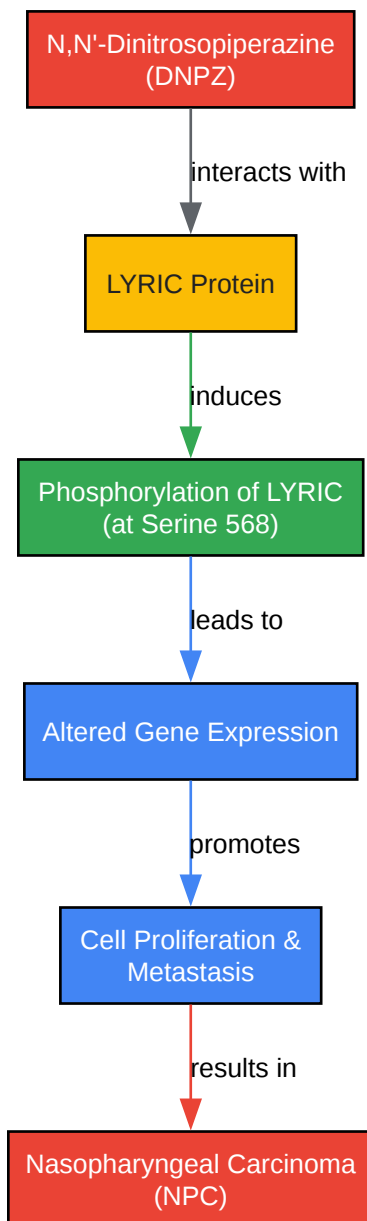
Mechanism of N,N'-Dinitrosopiperazine Formation



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Caption: Formation pathway of **N,N'-Dinitrosopiperazine**.

Carcinogenic Signaling of N,N'-Dinitrosopiperazine

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Caption: Proposed signaling pathway for DNPZ-induced carcinogenicity.

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